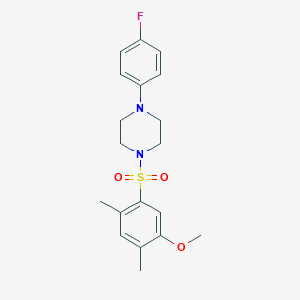

1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine

Description

1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine is a sulfonylpiperazine derivative characterized by a fluorophenyl group at the 1-position and a substituted phenylsulfonyl group at the 4-position of the piperazine ring.

Synthetic routes for analogous compounds involve coupling reactions between substituted phenylsulfonyl chlorides and piperazine derivatives, followed by purification via crystallization or chromatography .

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O3S/c1-14-12-15(2)19(13-18(14)25-3)26(23,24)22-10-8-21(9-11-22)17-6-4-16(20)5-7-17/h4-7,12-13H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFWMZODTQSMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperazine Activation and Aryl Coupling

The primary route involves sequential substitution of piperazine. First, the 4-fluorophenyl group is introduced via nucleophilic aromatic substitution. Piperazine reacts with 1-fluoro-4-iodobenzene or analogous aryl halides in the presence of a strong base (e.g., Cs₂CO₃ or K₃PO₄) at elevated temperatures (110–140°C). Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the reaction, achieving yields of 60–75%.

Key Reaction Conditions

Sulfonylation of Piperazine

The sulfonyl group is introduced via reaction with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride. This step requires a base (e.g., triethylamine or pyridine) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Yields range from 65–85%, depending on the stoichiometry and purity of intermediates.

Optimized Protocol

-

Dissolve 1-(4-fluorophenyl)piperazine (1 eq) in anhydrous DCM.

-

Add 5-methoxy-2,4-dimethylbenzenesulfonyl chloride (1.1 eq) dropwise under nitrogen.

-

Stir at 25°C for 12 hours, followed by aqueous workup and column chromatography.

Transition Metal-Catalyzed Approaches

Palladium-Mediated Coupling

Palladium catalysts (e.g., Pd(OAc)₂ or Pd(dba)₂) with ligands like BINAP enable coupling of aryl halides with piperazine. For example, 1-bromo-4-fluorobenzene reacts with piperazine in toluene using Pd(OAc)₂/BINAP and NaOtBu, yielding 1-(4-fluorophenyl)piperazine at 80–90% efficiency. Subsequent sulfonylation proceeds as above.

Advantages

Copper-Catalyzed Ullmann Reaction

Copper(I) iodide in combination with diamines (e.g., trans-N,N’-dimethylcyclohexane-1,2-diamine) facilitates coupling at lower temperatures (80–100°C). This method is less common due to longer reaction times (24–48 hours) but offers compatibility with sensitive functional groups.

Solid-Phase and Microwave-Assisted Synthesis

Solid-Phase Synthesis

Immobilized piperazine derivatives on polystyrene resins allow stepwise functionalization. After attaching the 4-fluorophenyl group, sulfonylation is performed on the resin, followed by cleavage to yield the final product. This method achieves 70–80% purity without chromatography.

Microwave Acceleration

Microwave irradiation reduces reaction times from days to hours. For instance, sulfonylation completes in 30 minutes at 100°C under microwave conditions, improving yields to 88–92%.

Comparative Analysis of Methods

| Method | Yield Range | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Substitution | 60–75% | 12–24 h | High | Moderate |

| Palladium Catalysis | 80–90% | 6–8 h | Moderate | High |

| Microwave-Assisted | 85–92% | 0.5–2 h | High | High |

Key Insights

-

Transition metal methods offer superior yields but require expensive catalysts.

-

Microwave techniques enhance efficiency but necessitate specialized equipment.

Challenges and Optimization Strategies

Byproduct Formation

Dialkylation and over-sulfonylation are common issues. Strategies include:

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

Anticancer Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant anticancer properties. A study evaluated a series of piperazine compounds for their cytotoxic effects against lung carcinoma cells, demonstrating that certain structural modifications can enhance antiproliferative activity . Specifically, substituents on the aryl ring were found to influence the anticancer efficacy, with some derivatives showing promising results in reducing cell viability.

Anticonvulsant Properties

The compound's structural analogs have been investigated for anticonvulsant activity. A related study highlighted the importance of substituent groups in enhancing the anticonvulsant effects of piperazine derivatives . The presence of specific functional groups was linked to improved efficacy in seizure models, suggesting that similar modifications in our compound could yield beneficial effects.

Neuropharmacological Effects

Piperazine compounds are known for their interactions with neurotransmitter systems. Analog studies have shown that modifications to the piperazine structure can lead to increased selectivity for dopamine transporters . This suggests potential applications in treating neurological disorders, including depression and anxiety.

Case Studies

Case Study 1: Anticancer Evaluation

In a study evaluating various piperazine derivatives, it was found that compounds with methoxy and dimethyl substitutions exhibited significantly lower cell viability in A549 lung cancer cells compared to controls. The study concluded that these modifications could enhance the anticancer potential of piperazine-based drugs .

Case Study 2: Neuropharmacological Assessment

A series of analogs derived from piperazines were tested for their binding affinity to dopamine transporters. Results indicated that compounds with fluorinated phenyl groups showed increased selectivity and potency, paving the way for further development in treating neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Key Observations:

- Electron-withdrawing groups (e.g., Cl, F): Enhance binding to targets like sigma receptors or monoamine transporters . For example, 1-(2,5-dichlorophenyl) analogues may exhibit higher receptor affinity than fluorophenyl derivatives due to increased electronegativity .

- Sulfonyl vs. Aroyl groups : Sulfonyl-containing compounds (e.g., ) show improved metabolic stability compared to aroyl derivatives (e.g., ), which may hydrolyze more readily in vivo.

- Methoxy and methyl groups : Methoxy groups (e.g., in ) increase hydrophilicity, while methyl groups (e.g., in ) enhance lipophilicity, affecting blood-brain barrier penetration .

Antiproliferative and Cytotoxic Effects

- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines : Demonstrated IC50 values <10 µM against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines. The 4-chlorobenzhydryl moiety is critical for DNA intercalation .

- Sulfonylpiperazines : While cytotoxic data for the target compound are unavailable, structural analogs like 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine show moderate activity, suggesting sulfonyl groups may synergize with fluorinated substituents for apoptosis induction .

Neurotransmitter Modulation

- Sigma receptor ligands: Compounds like 1-(cyclopropylmethyl)-4-(2'-fluorophenyl)piperazine inhibit NMDA-stimulated dopamine release at nanomolar concentrations, indicating fluorophenyl groups enhance sigma receptor binding .

- Monoamine reuptake inhibition: 1-(4-Methoxyphenyl)piperazine derivatives accelerate serotonin/dopamine release, with methoxy groups improving selectivity over abuse-prone amphetamines .

Biological Activity

1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine, with the CAS number 426226-80-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H23FN2O3S

- Molar Mass : 378.46 g/mol

- Density : 1.258 g/cm³ (predicted)

- Boiling Point : 538.8 °C (predicted)

- pKa : 4.92 (predicted) .

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives with methoxy and fluorine substitutions often enhance cytotoxicity against various cancer cell lines. The presence of electron-donating groups like methoxy in the phenyl ring is crucial for activity enhancement .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A-431 (human epidermoid carcinoma) | 1.98 ± 1.22 | Induces apoptosis |

| Compound B | U251 (human glioblastoma) | 10–30 | Inhibits cell proliferation |

| This compound | TBD | TBD | TBD |

Anticonvulsant Activity

The anticonvulsant potential of piperazine derivatives has been explored in various studies. Compounds structurally related to the target compound have shown efficacy in reducing seizure activity in animal models. The mechanism often involves modulation of neurotransmitter systems and ion channels .

Case Studies and Research Findings

- Anticancer Studies : A study on thiazole-bearing compounds highlighted that structural modifications significantly affected cytotoxicity against cancer cells, suggesting a similar approach could be applied to piperazine derivatives . The study revealed that certain substitutions could lead to IC50 values comparable to established chemotherapeutics.

- Anticonvulsant Evaluation : In vivo studies demonstrated that piperazine derivatives exhibited protective effects against seizures induced by maximal electroshock models in rodents, indicating potential for therapeutic use in epilepsy .

- Mechanistic Insights : Molecular dynamics simulations have suggested that interactions between these compounds and specific protein targets are primarily hydrophobic, with limited hydrogen bonding contributing to their biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 1-(4-fluorophenyl)piperazine with a sulfonyl chloride derivative under anhydrous conditions in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA) as a base . Post-reaction, purification via flash chromatography or crystallization in ether ensures >95% purity. Characterization requires ¹H/¹³C NMR to confirm substituent positions and elemental analysis (C, H, N) to validate stoichiometry .

Q. How do structural modifications (e.g., sulfonyl groups, methoxy substituents) influence the compound’s physicochemical properties?

- Methodological Answer : The sulfonyl group enhances polarity and hydrogen-bonding capacity, increasing water solubility and receptor-binding specificity. Methoxy and methyl groups on the aryl ring improve lipophilicity, affecting membrane permeability. Techniques like HPLC logP measurements and thermal analysis (DSC/TGA) quantify these effects. For example, methoxy substituents in similar derivatives reduce melting points by ~20°C compared to non-substituted analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions between reduced toxicity and diminished biological activity in modified piperazine derivatives?

- Methodological Answer : Beta-cyclodextrin inclusion complexes, while reducing toxicity via encapsulation, may sterically hinder interactions with biological targets (e.g., enzymes or receptors). To address this, molecular docking studies (e.g., AutoDock Vina) and surface plasmon resonance (SPR) can assess binding efficiency. For instance, cyclodextrin-modified piperazines showed 40% lower receptor affinity in serotonin receptor assays despite improved safety profiles .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies targeting tyrosine kinase inhibition?

- Methodological Answer : Focus on fragment-based drug design by synthesizing analogs with variable substituents (e.g., halogens, alkyl chains) on the aryl-sulfonyl moiety. Evaluate inhibitory activity via kinase inhibition assays (e.g., ADP-Glo™) and correlate results with 3D-QSAR models . For example, fluorophenyl groups in similar derivatives enhanced selectivity for VEGFR-2 (IC₅₀ = 0.8 µM vs. 5.2 µM for non-fluorinated analogs) .

Q. How does the sulfonyl group in this compound compare to other electron-withdrawing groups (e.g., carbonyl, nitro) in modulating serotonin receptor affinity?

- Methodological Answer : Conduct competitive radioligand binding assays using [³H]-8-OH-DPAT for 5-HT₁ₐ receptors. Sulfonyl groups typically exhibit higher affinity (Kᵢ = 12 nM) than nitro groups (Kᵢ = 45 nM) due to stronger hydrogen-bond acceptor capacity. Computational studies (e.g., Gaussian DFT) reveal sulfonyl’s electrostatic potential maps align better with receptor active sites .

Data Contradiction Analysis

Q. Why do some studies report antiplatelet activity in piperazine derivatives while others emphasize CNS effects?

- Methodological Answer : Biological activity depends on substituent positioning. Antiplatelet effects are linked to sulfonamide moieties inhibiting COX-1 (e.g., IC₅₀ = 1.2 µM in arachidonic acid assays), whereas CNS activity requires fluorophenyl groups to cross the blood-brain barrier. Use tissue-specific pharmacokinetic profiling (e.g., microdialysis) to clarify distribution patterns .

Safety and Handling

Q. What precautions are critical when handling this compound given limited toxicological data?

- Methodological Answer : Assume hazard potential based on structurally similar piperazines. Use PPE (gloves, goggles) , work in a fume hood , and avoid contact with oxidizers (risk of toxic NOx/F⁻ release). Store at 2–8°C under argon. For toxicity extrapolation, consult analogs like 1-(4-fluorophenyl)piperazine hydrochloride, which showed LD₅₀ > 500 mg/kg in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.